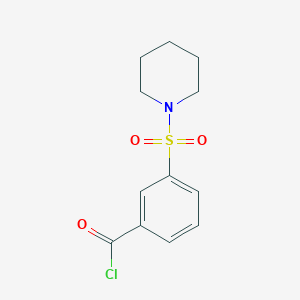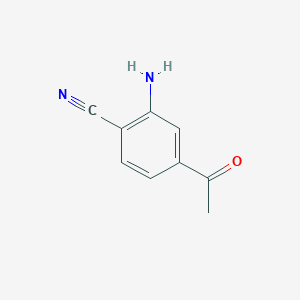
Boc-asp(obzl)-pro-arg-amc hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-asp(obzl)-pro-arg-amc hcl is a synthetic peptide compound used in various biochemical and pharmaceutical research applications. The compound consists of a sequence of amino acids: aspartic acid (protected by a tert-butoxycarbonyl group and a benzyl ester), proline, and arginine, linked to a 7-amino-4-methylcoumarin (AMC) moiety. The hydrochloride (HCl) salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-asp(obzl)-pro-arg-amc hcl involves several steps:
Protection of Aspartic Acid: Aspartic acid is first protected using tert-butoxycarbonyl (Boc) and benzyl (OBzl) groups. This step typically involves reacting aspartic acid with Boc anhydride and benzyl alcohol in the presence of a base like triethylamine.
Peptide Bond Formation: The protected aspartic acid is then coupled with proline and arginine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with hydroxybenzotriazole (HOBt) to form the peptide chain.
Attachment of AMC: The final step involves attaching the 7-amino-4-methylcoumarin (AMC) to the peptide chain. This is achieved through a nucleophilic substitution reaction where the amine group of AMC reacts with the carboxyl group of the peptide.
Formation of HCl Salt: The peptide is then converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for efficient coupling and deprotection steps.
化学反応の分析
Types of Reactions
Oxidation: Boc-asp(obzl)-pro-arg-amc hcl can undergo oxidation reactions, particularly at the amino acid side chains. For example, the arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the reduction of disulfide bonds if present.
Substitution: The benzyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Citrulline from arginine oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Free carboxylic acid from benzyl ester hydrolysis.
科学的研究の応用
Boc-asp(obzl)-pro-arg-amc hcl is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study protease activity. The release of AMC upon cleavage by proteases can be quantitatively measured using fluorescence spectroscopy.
Biology: It is used to investigate protein-protein interactions and enzyme kinetics. The compound’s fluorescent properties make it a valuable tool in cellular imaging and tracking.
Medicine: Research into drug development often employs this compound to screen for protease inhibitors, which are potential therapeutic agents for diseases like cancer and viral infections.
Industry: In the pharmaceutical industry, it is used in the quality control of protease inhibitors and other related compounds.
作用機序
The mechanism of action of Boc-asp(obzl)-pro-arg-amc hcl primarily involves its role as a substrate for proteases. When a protease cleaves the peptide bond between arginine and AMC, the AMC moiety is released. This release results in a measurable increase in fluorescence, which can be detected and quantified. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.
類似化合物との比較
Similar Compounds
Boc-Glu(obzl)-ala-arg-amc hcl: Similar structure but with glutamic acid instead of aspartic acid.
Boc-asp(obzl)-pro-lys-amc hcl: Similar structure but with lysine instead of arginine.
Boc-asp(obzl)-gly-arg-amc hcl: Similar structure but with glycine instead of proline.
Uniqueness
Boc-asp(obzl)-pro-arg-amc hcl is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteases. The presence of the benzyl ester and Boc protecting groups enhances its stability and specificity in enzymatic assays. Additionally, the AMC moiety provides a reliable fluorescent signal upon cleavage, making it highly useful in various research applications.
特性
分子式 |
C37H48ClN7O9 |
|---|---|
分子量 |
770.3 g/mol |
IUPAC名 |
benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C37H47N7O9.ClH/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23;/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40);1H |
InChIキー |
GCRZQKCPOVDDKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)

![4-[(2-methylbenzoyl)amino]butanoic Acid](/img/structure/B12113372.png)
![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)

![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)


![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)
